molecular formula C15H16N2O B11869342 2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile

2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile

Cat. No.: B11869342
M. Wt: 240.30 g/mol
InChI Key: RBVZWPHZFJISGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile is a quinoline derivative featuring a methoxy group at position 6, a tert-butyl substituent at position 2, and a carbonitrile group at position 3. Quinoline scaffolds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-4-tert-butyl-6-methoxybenzonitrile, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and temperature control are crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinoline derivatives.

Scientific Research Applications

2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and methoxy groups can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways.

Comparison with Similar Compounds

The Biopharmacule Speciality Chemicals catalog lists several structurally related quinoline derivatives, enabling a comparative analysis of substituent effects on physicochemical properties and applications . Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Features
2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile 2: tert-butyl, 6: methoxy, 4: CN 256.3 High lipophilicity, steric hindrance, electrophilic carbonitrile
6-Methoxyquinoline 6: methoxy 175.2 Basic quinoline backbone, moderate polarity
6-Methoxyquinolin-4-ol 6: methoxy, 4: OH 191.2 Polar hydroxyl group, hydrogen-bond donor
6-Methoxyquinaldine 2: methyl, 6: methoxy 187.2 Smaller alkyl substituent, reduced steric bulk

Physicochemical Properties

  • Lipophilicity: The tert-butyl group in the target compound significantly increases logP compared to 6-Methoxyquinoline and 6-Methoxyquinaldine, suggesting lower water solubility but better membrane permeability.
  • Solubility: this compound: Low aqueous solubility (predicted), soluble in organic solvents like DCM or THF. 6-Methoxyquinolin-4-ol: Higher solubility in polar solvents (e.g., methanol, ethanol) due to the hydroxyl group .
  • Reactivity: The carbonitrile group at position 4 offers a site for nucleophilic substitution or cyclization reactions, distinguishing it from 6-Methoxyquinolin-4-ol, where the hydroxyl group may participate in hydrogen bonding or oxidation reactions.

Research Findings and Trends

  • Synthetic Routes : The tert-butyl group is typically introduced via Friedel-Crafts alkylation, while the carbonitrile group may be added through cyanation of halogenated precursors.
  • Stability : The tert-butyl group enhances thermal stability compared to methyl or hydroxyl analogs, as observed in accelerated degradation studies .
  • Drug Discovery: Nitrile-containing quinolines are increasingly explored in covalent inhibitor design, leveraging the carbonitrile’s ability to form reversible bonds with cysteine residues in target proteins.

Biological Activity

2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile is a synthetic organic compound notable for its quinoline structure, which is associated with a variety of biological activities. This compound features a tert-butyl group, a methoxy group, and a carbonitrile functional group, contributing to its unique properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2OC_{13}H_{14}N_2O with a molecular weight of approximately 214.26 g/mol. The structural characteristics include:

  • Quinoline core : Provides a scaffold for biological activity.
  • Tert-butyl group : Enhances lipophilicity and steric hindrance.
  • Methoxy group : Influences electronic properties and solubility.
  • Carbonitrile functional group : Associated with various chemical reactivities.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

  • Antimicrobial Activity : Various studies have demonstrated its effectiveness against different bacterial strains, suggesting potential use as an antibacterial agent.
  • Anticancer Properties : Preliminary investigations show that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer drug.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. For instance, it may inhibit enzymes such as topoisomerase I, which is crucial in DNA replication and repair processes. Molecular docking studies have suggested that the compound binds effectively to the active sites of these enzymes, disrupting their function and leading to cell death in cancerous cells.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various quinoline derivatives on breast cancer cell lines (MCF-7 and MDA-MB-468). Among these, this compound demonstrated significant cytotoxicity. The results indicated that the compound could potentially serve as a lead for further development in cancer therapeutics .

Antimicrobial Studies

In another investigation focused on antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited potent antibacterial activity, particularly against strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an effective antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Methoxyquinoline-4-carbonitrileLacks tert-butyl groupSimpler structure; used in basic research.
2-MethylquinolineContains a methyl groupExhibits distinct biological activity profiles.
2-(Isopropyl)-6-methoxyquinolineIsopropyl group instead of tert-butylMay show different pharmacological properties.

The substitution pattern in this compound enhances its reactivity and potential applications compared to these similar compounds.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-tert-butyl-6-methoxyquinoline-4-carbonitrile

InChI

InChI=1S/C15H16N2O/c1-15(2,3)14-7-10(9-16)12-8-11(18-4)5-6-13(12)17-14/h5-8H,1-4H3

InChI Key

RBVZWPHZFJISGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C(C=C2)OC)C(=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.